2'-amino-6-bromo-5,7'-dimethyl-2,5'-dioxospiro[1H-indole-3,4'-7,8-dihydro-6H-chromene]-3'-carbonitrile
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Overview
Description
2’-amino-6-bromo-5,7’-dimethyl-2,5’-dioxospiro[1H-indole-3,4’-7,8-dihydro-6H-chromene]-3’-carbonitrile is a complex organic compound with a unique spiro structure This compound is characterized by its indole and chromene moieties, which are fused together, forming a spiro linkage
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2’-amino-6-bromo-5,7’-dimethyl-2,5’-dioxospiro[1H-indole-3,4’-7,8-dihydro-6H-chromene]-3’-carbonitrile typically involves multi-step reactions. One common approach is to start with the preparation of the indole and chromene precursors, followed by their coupling to form the spiro linkage. Key steps may include:
Bromination: Introduction of the bromo group using bromine or N-bromosuccinimide (NBS) under controlled conditions.
Amination: Introduction of the amino group through nucleophilic substitution reactions.
Cyclization: Formation of the spiro linkage through cyclization reactions, often catalyzed by acids or bases.
Industrial Production Methods
Industrial production of this compound may involve optimization of the synthetic route to enhance yield and purity. This can include the use of continuous flow reactors, advanced purification techniques, and automation to ensure consistent quality and scalability.
Chemical Reactions Analysis
Types of Reactions
2’-amino-6-bromo-5,7’-dimethyl-2,5’-dioxospiro[1H-indole-3,4’-7,8-dihydro-6H-chromene]-3’-carbonitrile can undergo various chemical reactions, including:
Oxidation: Conversion of the amino group to nitro or other oxidized forms using oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: Reduction of the carbonitrile group to amine using reducing agents such as lithium aluminum hydride (LiAlH4).
Substitution: Halogen substitution reactions where the bromo group can be replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Potassium permanganate, hydrogen peroxide.
Reduction: Lithium aluminum hydride, sodium borohydride.
Substitution: Nucleophiles like amines, thiols, or alkoxides.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield nitro derivatives, while reduction can produce primary amines.
Scientific Research Applications
2’-amino-6-bromo-5,7’-dimethyl-2,5’-dioxospiro[1H-indole-3,4’-7,8-dihydro-6H-chromene]-3’-carbonitrile has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules and materials.
Biology: Investigated for its potential as a bioactive compound with antimicrobial or anticancer properties.
Medicine: Explored for its potential therapeutic effects and as a lead compound in drug discovery.
Industry: Utilized in the development of advanced materials, such as polymers and dyes.
Mechanism of Action
The mechanism of action of 2’-amino-6-bromo-5,7’-dimethyl-2,5’-dioxospiro[1H-indole-3,4’-7,8-dihydro-6H-chromene]-3’-carbonitrile involves its interaction with specific molecular targets. The amino and bromo groups can participate in hydrogen bonding and halogen bonding, respectively, influencing the compound’s binding affinity to proteins or enzymes. The spiro structure may also contribute to its unique biological activity by providing a rigid and specific three-dimensional shape.
Comparison with Similar Compounds
Similar Compounds
2-Amino-5-bromo-4,6-dimethylpyridine: Shares the amino and bromo functional groups but lacks the spiro structure.
1H-Indole, 2,3-dimethyl-: Contains the indole moiety but differs in the substitution pattern and absence of the spiro linkage.
2-Amino-5,6-dimethylbenzimidazole: Similar in having an amino group and a fused ring system but differs in overall structure and functional groups.
Uniqueness
The uniqueness of 2’-amino-6-bromo-5,7’-dimethyl-2,5’-dioxospiro[1H-indole-3,4’-7,8-dihydro-6H-chromene]-3’-carbonitrile lies in its spiro structure, which imparts distinct chemical and biological properties. The combination of functional groups and the rigid spiro linkage make it a valuable compound for various applications in research and industry.
Properties
IUPAC Name |
2'-amino-6-bromo-5,7'-dimethyl-2,5'-dioxospiro[1H-indole-3,4'-7,8-dihydro-6H-chromene]-3'-carbonitrile |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H16BrN3O3/c1-8-3-14(24)16-15(4-8)26-17(22)11(7-21)19(16)10-5-9(2)12(20)6-13(10)23-18(19)25/h5-6,8H,3-4,22H2,1-2H3,(H,23,25) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
BEMOLZSLEIOFQA-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1CC2=C(C(=O)C1)C3(C4=C(C=C(C(=C4)C)Br)NC3=O)C(=C(O2)N)C#N |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H16BrN3O3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
414.3 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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